
Measuring the Mechanical Properties of Cured
SU-8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SU-8000

Cat. No.: B1198560 Get Quote

For researchers, scientists, and drug development professionals utilizing microfabrication

techniques, the mechanical stability of structural materials is paramount. SU-8, an epoxy-based

negative photoresist, is a popular choice for creating high-aspect-ratio microstructures due to

its excellent chemical and thermal resistance. However, a thorough understanding of its

mechanical properties, and how they compare to available alternatives, is crucial for the design

and reliability of microdevices. This guide provides a comparative overview of the mechanical

properties of cured SU-8 and other photoresists, supported by experimental data and detailed

measurement protocols.

Quantitative Comparison of Mechanical Properties
The mechanical properties of photoresists are highly dependent on processing conditions such

as baking temperatures, exposure doses, and curing times. The following table summarizes the

reported Young's modulus and hardness for SU-8 under various conditions, as well as for a

notable alternative, KemLab's SQ series photoresist.
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Material
Processing
Conditions

Measurement
Technique

Young's
Modulus (GPa)

Hardness
(GPa)

SU-8
Postbaked at

95°C
Tensile Testing 4.02[1] -

Hardbaked at

200°C
Beam Deflection 4.95 ± 0.42[1] -

Hardbake, 2µm

film
Nanoindentation 3.48 ± 0.57[1] -

No Hardbake,

2µm film
Nanoindentation 2.92 ± 0.43[1] -

Post- and Hard-

baked
Nanoindentation ~6.2[2] 0.364 ± 0.016[2]

Pre-baked Nanoindentation ~6.2 0.173 ± 0.012[2]

Hard-baked at

125°C, Tested at

20°C

AFM 3.85[3] 0.194[3]

Hard-baked at

125°C, Tested at

100°C

AFM 2.09[3] 0.108[3]

60µm wide

specimens
Tensile Testing 2.2 ± 0.1[4] -

KemLab SQ

Series
Not specified Not specified 2.0 -

Note: The wide range of values for SU-8 highlights the significant influence of processing

parameters on its final mechanical properties.
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Quantitative mechanical data for all photoresist alternatives is not always readily available in

literature. The following provides a qualitative comparison of Ordyl P-50100 and SPR 220-7

based on their material composition and available descriptions.

Photoresist Material Type
General Mechanical
Characteristics

Ordyl P-50100 Acrylate-based dry film

Acrylate-based photoresists

are known for their toughness

and flexibility.[5] Dry film

formats offer excellent

thickness uniformity.

SPR 220-7 Novolac-based (positive)

Novolac resins typically

provide good film-forming

characteristics, thermal

stability, and etch resistance.

[6] They are generally harder

and more brittle than acrylate-

based resists.

Experimental Protocols
Accurate and reproducible measurement of mechanical properties is critical. Below are detailed

methodologies for three common techniques used for characterizing thin photoresist films.

Nanoindentation
Nanoindentation is a powerful technique for measuring the hardness and elastic modulus of

thin films. The procedure is standardized by ISO 14577 and ASTM E2546.[5]

Sample Preparation: A thin film of the photoresist is prepared on a rigid substrate (e.g., a

silicon wafer) following the desired curing protocol. The surface of the film should be clean

and smooth.

Instrumentation: A nanoindenter equipped with a Berkovich diamond tip is typically used. The

instrument is calibrated using a standard material, such as fused silica.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://patents.google.com/patent/US5045431A/en
https://sites.google.com/site/hendersonresearchgroup/helpful-primers-introductions/intro-to-dnq-novolac-resists
https://patents.google.com/patent/US5045431A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Testing Procedure:

The indenter tip is brought into contact with the surface of the photoresist film.

A controlled load is applied, and the displacement of the indenter into the film is

continuously measured. To avoid substrate effects, the indentation depth should be less

than 10% of the film thickness.[7]

The load is then removed, and the unloading curve is recorded.

Data Analysis: The Young's modulus and hardness are calculated from the load-

displacement curve using the Oliver-Pharr method.[8] This involves analyzing the initial

portion of the unloading curve to determine the stiffness of the contact.

Tensile Testing of Thin Films
Tensile testing provides information about the material's stress-strain behavior, including its

Young's modulus and ultimate tensile strength. For thin polymer films, ASTM D882 is the

relevant standard.[1][2][6][9]

Specimen Preparation: Free-standing thin film specimens with a defined gauge length and

width are fabricated. This often involves patterning the photoresist on a sacrificial layer that is

later removed.

Instrumentation: A micro-tensile testing system equipped with a high-resolution load cell and

a displacement sensor is used. The specimen is mounted between two grips.

Testing Procedure:

The specimen is subjected to a uniaxial tensile load at a constant strain rate.

The force applied and the elongation of the specimen are recorded until the specimen

fractures.

Data Analysis: The engineering stress is calculated by dividing the applied force by the initial

cross-sectional area of the specimen. The engineering strain is the change in length divided

by the initial gauge length. The Young's modulus is determined from the initial linear portion

of the stress-strain curve.
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Atomic Force Microscopy (AFM)
AFM can be used to probe mechanical properties at the nanoscale with high spatial resolution.

Sample Preparation: A cured photoresist film on a substrate is prepared. The surface should

be clean and relatively flat.

Instrumentation: An AFM operating in force-spectroscopy mode is used. A cantilever with a

well-characterized tip (known geometry and spring constant) is selected.

Testing Procedure:

The AFM tip is brought into contact with the sample surface.

A force-distance curve is generated by ramping the z-piezo to indent the tip into the

material and then retracting it.

Data Analysis: The elastic modulus can be extracted by fitting the indentation portion of the

force-distance curve to a contact mechanics model (e.g., Hertzian, Sneddon). Adhesion

forces can be determined from the retraction part of the curve.[10]

Experimental Workflow for Mechanical
Characterization
The following diagram illustrates a typical workflow for measuring the mechanical properties of

a cured photoresist.
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Workflow for mechanical characterization of cured photoresist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. willson.cm.utexas.edu [willson.cm.utexas.edu]

2. eprints.soton.ac.uk [eprints.soton.ac.uk]

3. researchgate.net [researchgate.net]

4. seas.upenn.edu [seas.upenn.edu]

5. US5045431A - Dry film, aqueous processable photoresist compositions - Google Patents
[patents.google.com]

6. C.L. Henderson Group - Introduction to DNQ-Novolac Resists [sites.google.com]

7. elgaeurope.it [elgaeurope.it]

8. scribd.com [scribd.com]

9. researchgate.net [researchgate.net]

10. alfa-chemistry.com [alfa-chemistry.com]

To cite this document: BenchChem. [Measuring the Mechanical Properties of Cured SU-8: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198560#measuring-the-mechanical-properties-of-
cured-su-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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